4-(bromomethyl)-N-ethylbenzamide
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Overview
Description
4-(Bromomethyl)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromomethyl group attached to the benzene ring and an ethyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-N-ethylbenzamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 4-methylbenzoic acid to form 4-(bromomethyl)benzoic acid, which is then converted to the desired benzamide through reaction with ethylamine.
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Bromination of 4-methylbenzoic acid
Reagents: Sodium bromate, sodium bromide, sulfuric acid.
Conditions: The reaction is carried out in a solvent such as methylene dichloride at a temperature of around 50°C for 12 hours.
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Formation of this compound
Reagents: 4-(bromomethyl)benzoic acid, ethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-N-ethylbenzamide can undergo various chemical reactions, including:
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Nucleophilic Substitution
- The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reagents: Nucleophiles like sodium azide, thiourea, or sodium alkoxide.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
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Oxidation
- The bromomethyl group can be oxidized to form the corresponding carboxylic acid.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: The reaction is usually performed in aqueous or acidic media.
Major Products
Nucleophilic Substitution: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.
Oxidation: The major product is 4-(carboxymethyl)-N-ethylbenzamide.
Scientific Research Applications
4-(Bromomethyl)-N-ethylbenzamide has several applications in scientific research:
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Organic Synthesis
- It serves as an intermediate in the synthesis of more complex organic molecules.
- Used in the preparation of various substituted benzamides and related compounds .
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Medicinal Chemistry
- Potential use in the development of pharmaceuticals due to its structural similarity to bioactive benzamides.
- Investigated for its potential as an anti-HIV agent and as a catalyst in the preparation of aldose reductase inhibitors .
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Material Science
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-N-ethylbenzamide depends on its specific application. In general, the bromomethyl group can act as an electrophilic site, facilitating nucleophilic substitution reactions. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar structure but lacks the ethylamide group.
4-(Bromomethyl)benzamide: Similar structure but lacks the ethyl group on the amide nitrogen.
Uniqueness
4-(Bromomethyl)-N-ethylbenzamide is unique due to the presence of both the bromomethyl and ethylamide groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and potential biological activities.
Properties
CAS No. |
566885-71-0 |
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Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.1 |
Purity |
95 |
Origin of Product |
United States |
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